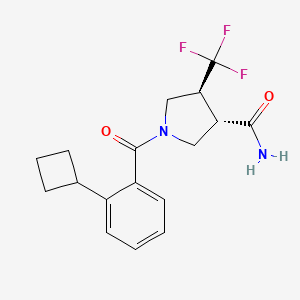![molecular formula C17H17N5O2 B7348114 N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-1,7-naphthyridine-8-carboxamide](/img/structure/B7348114.png)
N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-1,7-naphthyridine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-1,7-naphthyridine-8-carboxamide, commonly known as NM-8, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of NM-8 is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. NM-8 has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death.
Biochemical and Physiological Effects:
NM-8 has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell growth. Inflammatory cells, NM-8 can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, NM-8 has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of NM-8 is its high yield during synthesis, making it an attractive candidate for further research. Additionally, its potential applications in cancer therapy and inflammation make it a promising candidate for drug development. However, one of the limitations of NM-8 is its limited availability, which can make it challenging to conduct large-scale experiments.
Future Directions
There are several future directions for NM-8 research. One potential area of research is the development of NM-8 as a cancer therapy. Further studies are needed to determine its efficacy in different types of cancer and its potential side effects. Additionally, NM-8's potential as an anti-inflammatory agent can be further explored, and its efficacy in treating other inflammatory diseases can be investigated. Finally, the development of new synthesis methods for NM-8 can improve its availability and make it more accessible for further research.
Conclusion:
NM-8 is a novel small molecule compound that has shown promising results in various scientific research applications. Its potential as an anticancer agent and anti-inflammatory agent makes it a promising candidate for drug development. However, further research is needed to determine its efficacy in different applications and to develop new synthesis methods to improve its availability.
Synthesis Methods
The synthesis of NM-8 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 2-(1-methylpyrazol-4-yl)oxirane and 1,7-naphthyridine-8-carboxylic acid. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The yield of NM-8 is typically high, making it an attractive candidate for further research.
Scientific Research Applications
NM-8 has shown promising results in various scientific research applications. One of the most significant areas of research is its potential as an anticancer agent. Studies have shown that NM-8 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, NM-8 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-1,7-naphthyridine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-10-12(9-20-22)16-13(5-8-24-16)21-17(23)15-14-11(4-7-19-15)3-2-6-18-14/h2-4,6-7,9-10,13,16H,5,8H2,1H3,(H,21,23)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTRJPKYXMDKHS-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)NC(=O)C3=NC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCO2)NC(=O)C3=NC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]-1H-pyridine-2-carboxamide](/img/structure/B7348031.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-3,4-dihydro-1H-isochromene-5-carboxamide](/img/structure/B7348047.png)
![(2R,3R)-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348052.png)
![N-[(2R)-3-cyclobutyl-1-oxo-1-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propan-2-yl]acetamide](/img/structure/B7348073.png)

![2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide](/img/structure/B7348084.png)
![6-(difluoromethoxy)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348090.png)
![2-(difluoromethyl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]thiophene-3-carboxamide](/img/structure/B7348093.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-ethyltriazol-4-yl)methanone](/img/structure/B7348094.png)
![(3S)-N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7348096.png)
![(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)-[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7348103.png)
![5-(2-methylpropyl)-N-[[(2R,3S)-2-(1H-pyrazol-5-yl)oxan-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B7348118.png)
![(3S)-2-[2-(1-ethyltriazol-4-yl)acetyl]-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7348129.png)
![[(3aR,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-(2-propoxyquinolin-3-yl)methanone](/img/structure/B7348136.png)